molecular formula C24H18N2O4 B11651570 2-[3-(1H-benzimidazol-1-yl)-2-hydroxypropoxy]anthracene-9,10-dione

2-[3-(1H-benzimidazol-1-yl)-2-hydroxypropoxy]anthracene-9,10-dione

Cat. No.: B11651570
M. Wt: 398.4 g/mol
InChI Key: FYSHUOMEMCKYCI-UHFFFAOYSA-N
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Description

2-[3-(1H-benzimidazol-1-yl)-2-hydroxypropoxy]anthracene-9,10-dione: 21HBMBA , belongs to the benzimidazole derivatives. It is a white crystalline compound with various alternative names, including azaindole, 3-azindole, benzoglyoxaline, 1,3-diazaindene, and 3-benzodiazole .

Preparation Methods

Synthetic Routes:: The synthetic routes for 21HBMBA involve the introduction of a benzimidazole moiety onto an anthracene-9,10-dione scaffold. Specific methods may vary, but a common approach includes the condensation of an anthracene-9,10-dione derivative with a benzimidazole derivative under suitable reaction conditions.

Industrial Production:: While detailed industrial production methods are not widely available, laboratory-scale synthesis provides insights into the compound’s preparation. Researchers typically employ organic synthesis techniques to obtain 21HBMBA.

Chemical Reactions Analysis

Reactivity:: 21HBMBA can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions depend on the specific transformation. For example:

    Oxidation: Treatment with oxidizing agents (e.g., KMnO₄) can lead to the formation of hydroxylated or carboxylated derivatives.

    Reduction: Reduction using reducing agents (e.g., NaBH₄) may yield partially reduced products.

    Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring or the anthracene core.

Major Products:: The major products formed during these reactions include derivatives with modified functional groups or altered aromatic systems.

Scientific Research Applications

21HBMBA finds applications across various scientific fields:

    Chemistry: As a versatile building block, it contributes to the synthesis of more complex molecules.

    Biology: Researchers explore its interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigations focus on its potential as a drug candidate or as a pharmacophore for designing new compounds.

    Industry: Its unique properties may be harnessed in materials science or optoelectronics.

Mechanism of Action

The precise mechanism by which 21HBMBA exerts its effects depends on its specific application. It may interact with cellular targets, modulate signaling pathways, or exhibit other biological activities.

Comparison with Similar Compounds

While 21HBMBA is distinctive due to its benzimidazole-anthracene hybrid structure, similar compounds include other benzimidazole derivatives and anthracene-based molecules.

Properties

Molecular Formula

C24H18N2O4

Molecular Weight

398.4 g/mol

IUPAC Name

2-[3-(benzimidazol-1-yl)-2-hydroxypropoxy]anthracene-9,10-dione

InChI

InChI=1S/C24H18N2O4/c27-15(12-26-14-25-21-7-3-4-8-22(21)26)13-30-16-9-10-19-20(11-16)24(29)18-6-2-1-5-17(18)23(19)28/h1-11,14-15,27H,12-13H2

InChI Key

FYSHUOMEMCKYCI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)OCC(CN4C=NC5=CC=CC=C54)O

Origin of Product

United States

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